![molecular formula C21H23F3N4O B2716658 N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide CAS No. 1251563-31-1](/img/structure/B2716658.png)
N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoromethylbenzyl group, and a pyrrolidinyl group attached to a nicotinamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Aplicaciones Científicas De Investigación
N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparación Con Compuestos Similares
N-cyclopropyl-6-[3-({[4-(trifluoromethyl)phenyl]methyl}amino)pyrrolidin-1-yl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
Nicotinamide derivatives: These compounds share the nicotinamide core but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which can influence their reactivity and stability.
Trifluoromethylbenzyl derivatives: These compounds contain a trifluoromethylbenzyl group, which can affect their lipophilicity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-cyclopropyl-6-[3-[[4-(trifluoromethyl)phenyl]methylamino]pyrrolidin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O/c22-21(23,24)16-4-1-14(2-5-16)11-25-18-9-10-28(13-18)19-8-3-15(12-26-19)20(29)27-17-6-7-17/h1-5,8,12,17-18,25H,6-7,9-11,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKXCVGNQKBMRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CN=C(C=C2)N3CCC(C3)NCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B2716577.png)
![7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2716578.png)
![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2716579.png)
![Sulfuric acid tert-butyl n-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2716580.png)
![N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2716582.png)

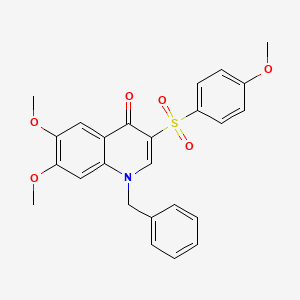
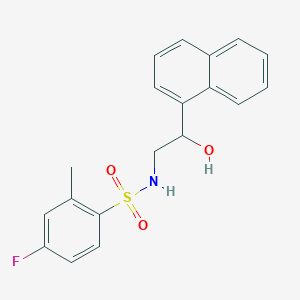
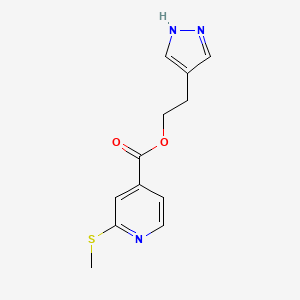
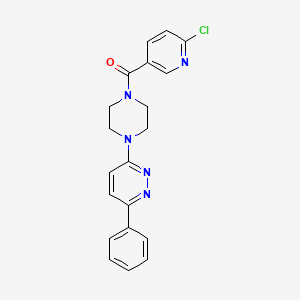
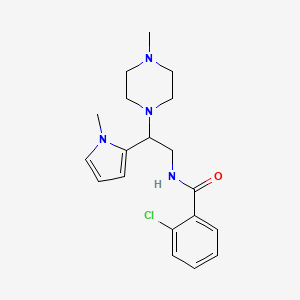

![4-Bromo-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B2716594.png)
![5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2716596.png)
